molecular formula C20H17ClN2O4S B2556018 butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1226435-44-4

butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

Cat. No. B2556018
CAS RN: 1226435-44-4
M. Wt: 416.88
InChI Key: NTTNTDPTLSEOFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-cyanoacetamides, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

1. Pharmaceutical Research and Development

The compound's structure is closely related to a class of chemicals that have been explored for their potential anti-inflammatory and anti-cancer properties. For example, a study by Kodela, Chattopadhyay, and Kashfi (2012) on NOSH-Aspirin, a novel hybrid of aspirin bearing nitric oxide and hydrogen sulfide-releasing moieties, demonstrates the innovative approach to creating pharmaceuticals with enhanced efficacy and reduced toxicity. NOSH compounds, including those structurally related to butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate, show significant potential in inhibiting cancer cell growth without cellular toxicity, positioning them as promising candidates for anti-cancer drug development (Kodela, R., Chattopadhyay, M., & Kashfi, K., 2012).

2. Synthesis and Biological Activity of Derivatives

Research into the synthesis and microbiological activity of derivatives, such as those described by Guarda et al. (2001), highlights the chemical versatility and potential for creating compounds with antimicrobial properties. By modifying the chemical structure, researchers aim to develop new substances that could be used in treating infections or as preservatives in various industries (Guarda, V. et al., 2001).

3. Material Science and Chemistry

The application of butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate extends beyond pharmacology into material science and chemistry, where its derivatives are investigated for their solubility properties, potential as catalysts, and role in synthesizing novel materials. For example, the study on "Tailoring the Surface and Solubility Properties of Nanocrystalline Titania" by Niederberger et al. (2004) explores how modifications in chemical structures can influence material properties, demonstrating the compound's relevance in developing advanced materials with specific characteristics (Niederberger, M. et al., 2004).

Future Directions

The future directions for research on “butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate” and similar compounds could involve exploring their potential in evolving better chemotherapeutic agents . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles could be further investigated .

properties

IUPAC Name

butyl 4-(6-chloro-2-cyano-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-2-3-10-27-20(24)14-4-7-16(8-5-14)23-13-17(12-22)28(25,26)19-9-6-15(21)11-18(19)23/h4-9,11,13H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTNTDPTLSEOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

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